N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine
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Overview
Description
N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine is a complex organic compound characterized by the presence of a trifluoromethyl group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine typically involves multiple steps. One common method includes the reaction of a cyclopentanamine derivative with a trifluoromethylphenyl tetrazole under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps such as distillation, crystallization, and purification to isolate the final product. The use of advanced techniques like continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction may produce an alcohol or amine derivative .
Scientific Research Applications
N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for conditions that require modulation of specific molecular pathways.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrazole ring play crucial roles in its activity, influencing its binding affinity and specificity for certain receptors or enzymes. The compound may modulate signaling pathways, leading to changes in cellular function and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-(trifluoromethyl)benzamide: This compound shares the trifluoromethyl group but differs in its overall structure and functional groups.
Fluometuron: Another compound with a trifluoromethyl group, used primarily as an herbicide.
Uniqueness
N,N-dimethyl-1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclopentanamine is unique due to the combination of its cyclopentanamine backbone with the trifluoromethylphenyl tetrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C15H18F3N5 |
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Molecular Weight |
325.33 g/mol |
IUPAC Name |
N,N-dimethyl-1-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]cyclopentan-1-amine |
InChI |
InChI=1S/C15H18F3N5/c1-22(2)14(8-3-4-9-14)13-19-20-21-23(13)12-7-5-6-11(10-12)15(16,17)18/h5-7,10H,3-4,8-9H2,1-2H3 |
InChI Key |
HYEOOJHDPOYONL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCCC1)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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